molecular formula C10H6BrNO B1602259 4-Bromoquinoline-2-carbaldehyde CAS No. 28615-70-5

4-Bromoquinoline-2-carbaldehyde

Cat. No. B1602259
CAS RN: 28615-70-5
M. Wt: 236.06 g/mol
InChI Key: FTHWHVHXMHZMLW-UHFFFAOYSA-N
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Description

4-Bromoquinoline-2-carbaldehyde, also known as 4-Bromo-2-quinolinecarbaldehyde, is a chemical compound with the molecular formula C10H6BrNO . It has an average mass of 236.065 Da and a monoisotopic mass of 234.963272 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Bromoquinoline-2-carbaldehyde, has been a topic of interest in medicinal chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Bromoquinoline-2-carbaldehyde consists of a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety . The bromine atom is attached at the 4th position of the quinoline core, and a carbaldehyde group (-CHO) is attached at the 2nd position .


Chemical Reactions Analysis

Quinoline derivatives, including 4-Bromoquinoline-2-carbaldehyde, can undergo various chemical reactions. For instance, they can participate in free radical reactions . In addition, they can undergo reactions at the benzylic position .


Physical And Chemical Properties Analysis

4-Bromoquinoline-2-carbaldehyde has a molecular weight of 236.06 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.

Safety And Hazards

While specific safety and hazard information for 4-Bromoquinoline-2-carbaldehyde is not available, general precautions should be taken while handling this compound. These include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline and its derivatives, including 4-Bromoquinoline-2-carbaldehyde, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry as they serve as a vital scaffold for drug discovery . Future research may focus on developing more efficient synthesis protocols, exploring new biological and pharmaceutical activities, and improving the safety profile of these compounds .

properties

IUPAC Name

4-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWHVHXMHZMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574166
Record name 4-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoquinoline-2-carbaldehyde

CAS RN

28615-70-5
Record name 4-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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